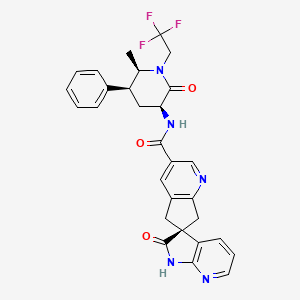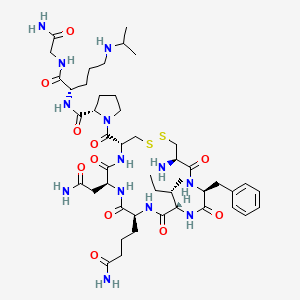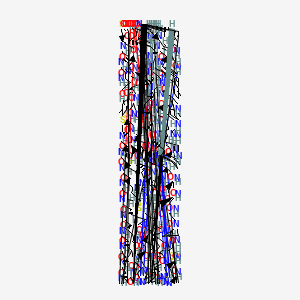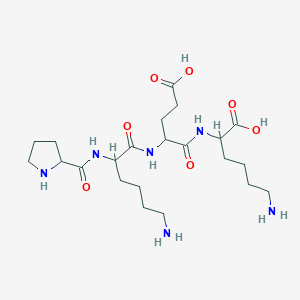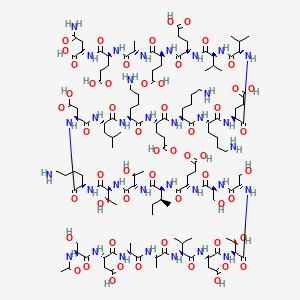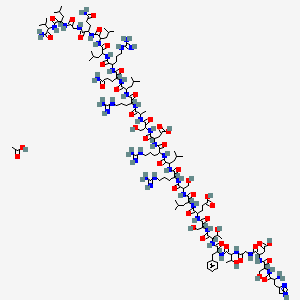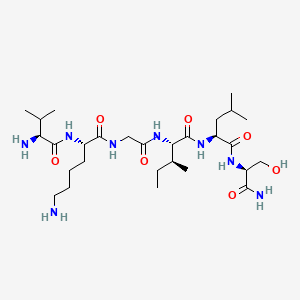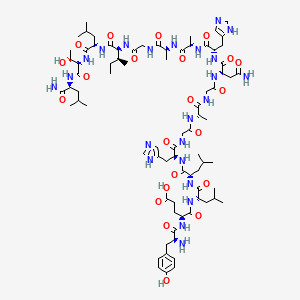
Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orexin A (17-33) is a selective OX1 antagonist . Truncation studies have led to OXA (17-33) as the shortest active peptide known to date with a 23-fold selectivity for OX1 over OX2 . The native orexins A and B do not show distinct receptor selectivity . Both OX receptors are involved in energy homeostasis and the sleep/wake cycle .
Molecular Structure Analysis
The molecular weight of Orexin A (17-33) is 1749 . The chemical formula is C₇₉H₁₂₅N₂₃O₂₂ .Physical And Chemical Properties Analysis
The salt form of Orexin A (17-33) is Trifluoroacetate . The molecular weight is 1749 and the chemical formula is C₇₉H₁₂₅N₂₃O₂₂ . It should be stored at a temperature less than -15°C .Wissenschaftliche Forschungsanwendungen
Gastrointestinal Physiology : Orexin A, a potent stimulator of food consumption and gastric acid secretion, has been studied for its role in gastrointestinal physiology. The intact disulfide bonds in orexin A are crucial for stimulating gastric acid secretion via OX1 receptor activation (Okumura et al., 2001).
Neuronal Calcium Concentration : Orexin A affects neuronal activities, as seen in the nucleus accumbens, by modulating cytosolic calcium concentration in a dose-dependent manner, mediated by orexin receptors OX1 and OX2 (Barr et al., 2021).
Structure-Activity Relationship Studies : The shortest active peptide of orexin, OXA (17-33), has been identified with significant selectivity for the OX1 receptor over OX2. Studies have highlighted the importance of specific amino acids in its agonist properties (German et al., 2013).
Sleep Disorders : Orexin receptor antagonists are being developed for treating insomnia, emphasizing the importance of orexins in sleep regulation. This research has led to the FDA approval of the first-in-class dual orexin receptor antagonist for insomnia treatment (Roecker et al., 2016).
Autonomic Control : Orexin-A influences the autonomic nervous system, impacting cardiovascular and metabolic regulation, as well as sleep and arousal states. It activates specific pathways in nucleus tractus solitarius neurons, mediated by G-protein-coupled receptors (Yang et al., 2003).
Pain Regulation : Orexin A and B have been implicated in antinociception at both spinal and supraspinal levels, influencing the pain regulation system. Orexin A's antinociceptive effect is mainly mediated through OX1 receptors and is opioid-independent (Chiou et al., 2010).
Narcolepsy and Obesity : Orexin neurons play roles in vigilance states and energy homeostasis, as evidenced in transgenic mice with ablated orexin neurons showing narcolepsy, hypophagia, and obesity (Hara et al., 2001).
Feeding Behavior : Orexin-A and orexin-B have been compared with other neuropeptides like neuropeptide Y, melanin-concentrating hormone, and galanin for their orexigenic effect, contributing to the understanding of appetite regulation (Edwards et al., 1999).
Arousal and Attentional State : Orexin A's role in modulating arousal state was studied, showing its impact on increasing cell firing in the locus coeruleus, a key modulator of attentional state, and influencing neuroendocrine function (Hagan et al., 1999).
Lipolysis and Autonomic Nerve Activity : Orexin-A's influence on renal sympathetic nerve activity and lipolysis, demonstrating its regulatory role in lipid metabolism and autonomic nerve activity innervating white adipose tissue (Shen et al., 2008).
Neuroinflammation in Autoimmune Encephalomyelitis : Peripheral administration of orexin A in mice has shown to ameliorate experimental autoimmune encephalomyelitis by reducing neuroinflammation and protecting against demyelination, astrogliosis, and microglial activation (Becquet et al., 2019).
Narcolepsy in Orexin Knockout Mice : Studies on orexin knockout mice have provided insights into the pathophysiology of narcolepsy, a sleep disorder characterized by REM sleep dysregulation (Chemelli et al., 1999).
Brain Orexin Distribution and Regulation : The distribution of orexin in rat brain and its regulation upon fasting was studied, suggesting a role in feeding behavior and neuromodulation (Mondal et al., 1999).
Molecular Mechanism and Therapeutic Potential : Orexin/receptor pathways have been explored for their roles in neurological diseases, emphasizing their potential as therapeutic targets for disorders such as narcolepsy, depression, ischemic stroke, and Alzheimer's disease (Wang et al., 2018).
Energy Metabolism and Body Weight : The impact of orexin-A treatment on food intake, energy metabolism, and body weight in mice has been investigated, highlighting its influence on energy homeostasis (Blais et al., 2017).
Neuropsychiatric Disorders : The role of orexins in various neuropsychiatric disorders, including addiction, depression, and anxiety, has been studied, demonstrating the significance of the orexin system in these conditions (Chen et al., 2015).
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRBZUXULYLVPJ-HYNYKCRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H125N23O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1749.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

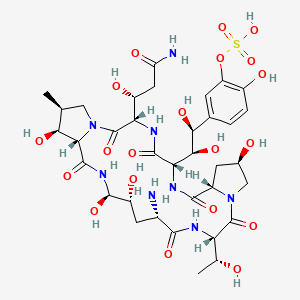
![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)
